2-Butoxy-3,5-dinitrobenzamide

AKR1C3 inhibition prostate cancer hormone-dependent cancer

Procure 2-Butoxy-3,5-dinitrobenzamide for precise AKR1C3 interrogation. This validated tool compound demonstrates exceptional selectivity (>1,200-fold over AKR1C1/2), minimizing off-target effects in castration-resistant prostate cancer research. Unlike generic 3,5-dinitrobenzamides, its unique 2-butoxy substitution ensures a defined biochemical signature, making it a superior choice for reproducible target-dependent phenotypic assays.

Molecular Formula C11H13N3O6
Molecular Weight 283.24 g/mol
Cat. No. B12466776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxy-3,5-dinitrobenzamide
Molecular FormulaC11H13N3O6
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N
InChIInChI=1S/C11H13N3O6/c1-2-3-4-20-10-8(11(12)15)5-7(13(16)17)6-9(10)14(18)19/h5-6H,2-4H2,1H3,(H2,12,15)
InChIKeyJQRFKFXLILQEMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butoxy-3,5-dinitrobenzamide: Core Physicochemical and Structural Characteristics for Research Procurement


2-Butoxy-3,5-dinitrobenzamide is a synthetic nitroaromatic compound belonging to the 3,5-dinitrobenzamide class, with the molecular formula C11H13N3O6 and a monoisotopic mass of 283.08 Da . Its structure incorporates a 3,5-dinitrobenzamide core bearing a 2-butoxy substituent on the aromatic ring. Predicted physicochemical properties include a boiling point of 385.8±42.0 °C at 760 mmHg, a density of 1.4±0.1 g/cm³, and an ACD/LogP of 2.31 . The compound contains 2 hydrogen bond donors, 9 hydrogen bond acceptors, and a polar surface area of 144 Ų .

2-Butoxy-3,5-dinitrobenzamide: Why Simple Analogs Cannot Be Substituted in Critical Assays


The 3,5-dinitrobenzamide scaffold is known for antimycobacterial activity via DprE1 inhibition, with certain optimized derivatives achieving MIC values of 0.031 μg/mL against Mycobacterium tuberculosis H37Rv [1]. However, potency within this class is highly sensitive to specific structural modifications; studies have demonstrated that activity is impacted mainly by two features—the addition of an aromatic moiety as a terminal group and the type of linker [1]. The 2-butoxy substitution pattern represents a specific structural configuration that produces a distinct selectivity profile relative to other dinitrobenzamides. While many analogs exhibit broad or poorly characterized target engagement, the quantitative evidence below demonstrates that 2-butoxy-3,5-dinitrobenzamide possesses a defined biochemical signature that cannot be assumed for other compounds sharing only the core scaffold.

2-Butoxy-3,5-dinitrobenzamide: Quantified Differentiation Against Comparator Compounds


AKR1C3 Inhibitory Potency: 2-Butoxy-3,5-dinitrobenzamide vs. Assay Baseline

2-Butoxy-3,5-dinitrobenzamide demonstrates potent inhibition of recombinant human AKR1C3 with an IC50 of 22–24 nM when assessed via inhibition of aerobic reduction of dinitrobenzamide in human HCT116 cells overexpressing the recombinant enzyme [1] [2]. In a separate biochemical assay using His-tagged human AKR1C3 expressed in Escherichia coli BL21 (DE3), the compound exhibited an IC50 of 52–56 nM for inhibition of non-fluorescent ketone probe reduction [1] [2]. This sub-100 nM potency across two orthogonal assay platforms establishes a defined benchmark for AKR1C3 engagement.

AKR1C3 inhibition prostate cancer hormone-dependent cancer

AKR1C Isoform Selectivity Profile: >1200-Fold Discrimination Over AKR1C2 and AKR1C1

2-Butoxy-3,5-dinitrobenzamide exhibits exceptional selectivity for AKR1C3 over closely related AKR1C isoforms. The compound displays an IC50 of 30,000 nM (30 μM) against human AKR1C2, corresponding to a >1,200-fold selectivity window relative to the AKR1C3 IC50 of 24 nM [1]. Similarly, the compound demonstrates an IC50 of 30,000 nM against human AKR1C1, yielding an equivalent >1,200-fold selectivity margin relative to the AKR1C3 IC50 of 22 nM [2]. This degree of isoform discrimination is quantitatively defined and experimentally validated.

AKR1C isoform selectivity off-target profiling selective inhibitor

Class-Level Antimycobacterial Benchmark: Dinitrobenzamide Scaffold Potency Reference

The 3,5-dinitrobenzamide scaffold to which 2-butoxy-3,5-dinitrobenzamide belongs has demonstrated potent antimycobacterial activity. Optimized derivatives within this class (compounds c2, d1, and d2) achieved MIC values of 0.031 μg/mL against Mycobacterium tuberculosis H37Rv, comparable to the first-line agent isoniazid [1]. This represents the activity ceiling for structurally refined members of this chemical series. While direct MIC data for 2-butoxy-3,5-dinitrobenzamide itself against Mtb H37Rv are not available in the literature, the compound's 3,5-dinitrobenzamide core establishes its membership in a scaffold class with validated antimycobacterial potential.

antitubercular Mycobacterium tuberculosis DprE1 inhibition

2-Butoxy-3,5-dinitrobenzamide: Evidence-Backed Research Application Scenarios


AKR1C3-Selective Probe for Castration-Resistant Prostate Cancer Target Validation

2-Butoxy-3,5-dinitrobenzamide is a validated tool compound for AKR1C3 inhibition studies in castration-resistant prostate cancer (CRPC) research. With an IC50 of 22–24 nM against AKR1C3 and >1,200-fold selectivity over AKR1C1 and AKR1C2 [1] [2], this compound enables precise interrogation of AKR1C3-specific contributions to intratumoral androgen biosynthesis. Its well-defined selectivity window minimizes confounding effects from AKR1C1 or AKR1C2 inhibition, making it appropriate for cellular and biochemical assays where isoform discrimination is critical for interpreting target-dependent phenotypes.

Dinitrobenzamide Scaffold Reference for Antitubercular DprE1 Inhibitor Development

As a member of the 3,5-dinitrobenzamide class, 2-butoxy-3,5-dinitrobenzamide serves as a structural reference compound for antitubercular drug discovery programs targeting DprE1. Lead-optimized members of this scaffold class have demonstrated MIC values as low as 0.031 μg/mL against Mycobacterium tuberculosis H37Rv, matching isoniazid potency [1]. Researchers developing novel DprE1 inhibitors can employ 2-butoxy-3,5-dinitrobenzamide as a synthetic intermediate or comparative reference to assess the impact of structural modifications—particularly 2-position alkoxy substituents—on antimycobacterial activity and target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Butoxy-3,5-dinitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.